4,4'-Dimethoxystilbene

Descripción general

Descripción

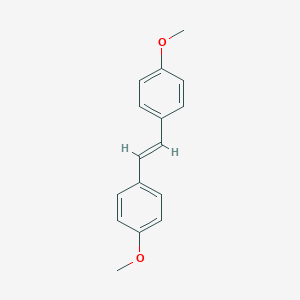

4,4’-Dimethoxystilbene is an organic compound with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.2970 g/mol . It is a derivative of stilbene, characterized by the presence of two methoxy groups attached to the phenyl rings. This compound is known for its stability and is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxystilbene can be synthesized through several methods. One common method involves the dehydrogenation of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane. The reaction is typically carried out at 105°C for 18 hours, resulting in the formation of 4,4’-dimethoxystilbene as colorless plates .

Another method involves the coupling of p-methoxybenzyl chloride using a modified Wurtz reaction, followed by purification through recrystallization from ethanol .

Industrial Production Methods

Industrial production of 4,4’-dimethoxystilbene often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound for various applications.

Análisis De Reacciones Químicas

Types of Reactions

4,4’-Dimethoxystilbene undergoes several types of chemical reactions, including:

Oxidation: It can form a dimer through one-electron anodic oxidation.

Isomerization: The compound can undergo cis/trans-isomerization when bound in a charge-transfer complex.

Substitution: It can participate in substitution reactions, particularly involving the methoxy groups.

Common Reagents and Conditions

Oxidation: Common reagents include DDQ and other oxidizing agents.

Isomerization: Conditions often involve the presence of polar solvents and specific acceptors like chloranil.

Major Products

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Research has demonstrated that stilbenes, including DMS, exhibit significant anti-inflammatory effects. A study evaluated the influence of selected stilbenes on neuroprotection and inflammation pathways, revealing that DMS can reduce pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. The compound was shown to dampen the activation of nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) pathways in human macrophages, indicating its potential for treating systemic inflammatory disorders .

Neuroprotective Effects

DMS has also been investigated for its neuroprotective properties. Stilbenes have been associated with protective effects against neurodegenerative diseases such as Alzheimer's and stroke. The compound's ability to mitigate oxidative stress and excitotoxicity suggests it could be beneficial in acute brain disorders. Collaborative studies have focused on developing therapeutic strategies involving DMS to enhance neurovascular protection .

Anti-Cancer Applications

The anti-cancer potential of DMS is notable, particularly in targeting colon cancer cells. Research on resveratrol analogs indicates that compounds like DMS can inhibit tumor cell proliferation and motility, which are critical factors in cancer metastasis. Studies have shown that DMS affects the viability of various cancer cell lines, suggesting its role as a promising candidate for further development in cancer therapeutics .

Pharmacokinetics

Understanding the pharmacokinetic profile of DMS is crucial for its application in clinical settings. A study involving the quantification of resveratrol analogs in rat plasma revealed significant differences in the pharmacokinetics of DMS compared to other analogs. The findings indicated that DMS has a moderate terminal elimination half-life and clearance rate, which are essential for determining appropriate dosing regimens .

Cosmetic Applications

Emerging research has identified 4,4'-dimethoxystilbene as a potential agent for reducing cellulite deposits. Its incorporation into cosmetic formulations could enhance skin appearance by addressing subcutaneous fat deposits. This application highlights the versatility of DMS beyond traditional therapeutic uses .

Summary Table: Applications of this compound

Mecanismo De Acción

The mechanism of action of 4,4’-dimethoxystilbene involves its interaction with molecular targets such as estrogen receptors. It can form charge-transfer complexes and undergoes cis/trans-isomerization, which affects its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Trans-stilbene: A parent compound of 4,4’-dimethoxystilbene, lacking the methoxy groups.

3,5-Dimethoxystilbene: Similar structure with methoxy groups at different positions.

Resveratrol: A naturally occurring stilbene with hydroxyl groups instead of methoxy groups.

Uniqueness

4,4’-Dimethoxystilbene is unique due to its specific substitution pattern with methoxy groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of selective estrogen receptor modulators and in studies of photoisomerization dynamics .

Actividad Biológica

4,4'-Dimethoxystilbene (DMS) is a stilbene derivative that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and cellular biology. This article provides a comprehensive overview of the biological activity of DMS, including its mechanisms of action, effects on various cell types, and relevant research findings.

This compound is characterized by two methoxy groups attached to the stilbene backbone. Its chemical structure can be represented as follows:

This configuration contributes to its unique biological properties and interactions with cellular components.

Target Interaction

DMS exerts its biological effects primarily through interaction with estrogen receptors (ERs). It has been shown to act as an ER antagonist, leading to a decrease in estrogen receptor levels in sensitive cell lines. This down-regulation is mediated through proteasome-independent pathways, which distinguishes it from other compounds in the stilbene family .

Biochemical Pathways

DMS influences multiple biochemical pathways:

- Apoptosis Induction : DMS promotes apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to cytochrome c release and activation of caspases.

- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase in various cancer cell lines, including lung cancer models .

- Inhibition of Metastasis : DMS has demonstrated significant inhibitory effects on cancer cell migration and invasion, as observed in both in vitro and in vivo studies .

Anticancer Effects

DMS has been extensively studied for its anticancer properties. Key findings include:

- Inhibition of Tumor Growth : In murine models of lung cancer, DMS treatment resulted in reduced tumor volume and proliferation rates .

- Antiangiogenic Properties : DMS suppresses angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor vascularization .

- Cell Line Studies : In vitro studies have shown that DMS effectively inhibits the proliferation of various cancer cell lines, including SW480 colon cancer cells. It induces cell cycle disturbances similar to those caused by resveratrol, another well-known stilbene .

Neuroprotective Effects

Research indicates that DMS may offer neuroprotective benefits. In PC12 cells, it has been shown to mitigate oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease models .

In Vivo Studies

A notable study employed both mouse and zebrafish models to evaluate the efficacy of DMS against lung cancer invasion. Results indicated a marked decrease in metastatic lesions and overall tumor burden in treated subjects compared to controls .

In Vitro Studies

In vitro assays have demonstrated that DMS can inhibit anchorage-dependent and independent growth of lung cancer cells. The compound was observed to cause significant apoptosis-related events, including DNA fragmentation and increased pre-G1 phase cell populations, indicating effective anticancer activity .

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits growth and metastasis in various cancer cell lines |

| Apoptosis Induction | Promotes programmed cell death through mitochondrial pathways |

| Cell Cycle Arrest | Causes G1 phase arrest in multiple cancer types |

| Neuroprotection | Protects neuronal cells from oxidative stress |

| Antiangiogenic | Suppresses VEGF signaling and inhibits new blood vessel formation |

Propiedades

IUPAC Name |

1-methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWFCZIEFIQKRV-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501337089 | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15638-14-9, 4705-34-4 | |

| Record name | Photoanethole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015638149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bianisal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1,1'-(1,2-Ethenediyl)bis(4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501337089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dimethoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOTOANETHOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AME9HMB99F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.